1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene
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Overview
Description
“1-Bromo-3-fluoro-5-(4-fluorobenzyl)benzene” is a chemical compound with the CAS Number: 2586126-26-1 . It has a molecular weight of 283.12 . It is a liquid in physical form .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Fluorobromobenzene, involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9BrF2/c14-11-6-10(7-13(16)8-11)5-9-1-3-12(15)4-2-9/h1-4,6-8H,5H2 . This code provides a specific description of the molecular structure of the compound.Scientific Research Applications
1BF4 has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and as a fluorescent probe for studying biological processes. It has also been used in the synthesis of polymers, in the study of enzyme kinetics, and in the production of nanomaterials.
Mechanism of Action
1BF4 acts as a catalyst in organic synthesis by forming a reactive intermediate with the reactants. This intermediate then undergoes a series of reactions to form the desired product. The mechanism of action of 1BF4 in the synthesis of pharmaceuticals and agrochemicals is not well understood, but it is believed to involve the formation of a reactive intermediate with the reactants, followed by a series of reactions to form the desired product.
Biochemical and Physiological Effects
1BF4 has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been found to be an effective inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and pyrimidines. In addition, 1BF4 has been found to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
The main advantage of using 1BF4 in laboratory experiments is its high solubility in both polar and non-polar solvents, which makes it easy to work with. Additionally, its ability to act as a catalyst and its low toxicity make it a safe and effective reagent for use in laboratory experiments. However, 1BF4 is sensitive to light, heat, and air, so it must be handled with care and stored in a cool, dark place.
Future Directions
The future of 1BF4 in scientific research is promising. Its unique properties make it an ideal reagent for use in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, its ability to act as a catalyst and its low toxicity make it a safe and effective reagent for use in laboratory experiments. Furthermore, its ability to act as a fluorescent probe for studying biological processes makes it an invaluable tool for researchers. Finally, its potential to be used in the production of nanomaterials could open up new possibilities for the development of novel materials and devices.
Synthesis Methods
1BF4 can be synthesized through a variety of methods, such as the reaction of 4-fluorobenzaldehyde with bromine in acetic acid, the reaction of 4-fluorobenzaldehyde with bromine in the presence of a base, and the reaction of 4-fluorobenzaldehyde with bromine in the presence of a Lewis acid. Each of these methods has its own advantages and disadvantages, and the choice of method depends on the desired yield and purity of the product.
properties
IUPAC Name |
1-bromo-3-fluoro-5-[(4-fluorophenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c14-11-6-10(7-13(16)8-11)5-9-1-3-12(15)4-2-9/h1-4,6-8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKMBGEDLUKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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